molecular formula C18H15N3O4S2 B2432209 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097862-65-0

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2432209
CAS No.: 2097862-65-0
M. Wt: 401.46
InChI Key: JAAMSISHNXJJMO-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a furan ring, a benzothiadiazole moiety, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the compound to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for coupling reactions and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The compound targets specific pathways involved in bacterial cell wall synthesis and protein function .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c22-15(12-6-8-13(9-7-12)16-4-2-10-25-16)11-19-27(23,24)17-5-1-3-14-18(17)21-26-20-14/h1-10,15,19,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAMSISHNXJJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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